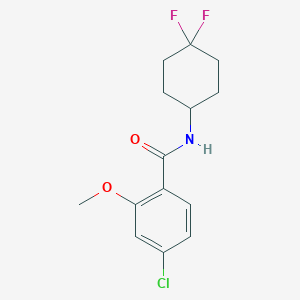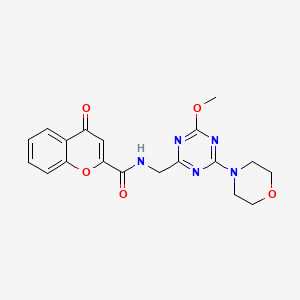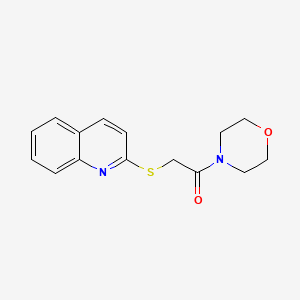![molecular formula C21H22N2O4S2 B2516532 N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 869070-00-8](/img/structure/B2516532.png)
N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide" is a derivative of sulfonamide, a class of compounds known for their antimicrobial and antiproliferative properties. Sulfonamides have been extensively studied and utilized in the development of various biologically active agents, particularly in the field of medicinal chemistry.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the interaction of various sulfonamide precursors with different reagents to introduce biologically active moieties. For example, the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives can start with 4-acetyl-N-ethyl-N-methylbenzenesulfonamide reacting with bromine in a dioxane/diethylether mixture to introduce various substituents such as thiazoles, thiadiazines, and chromenes . This method reflects the general approach to synthesizing complex sulfonamide derivatives, which may be applicable to the compound .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their biological activity. The presence of thiazole moieties, as seen in some derivatives, can significantly influence the cytotoxic activity against different human cell lines . The molecular docking studies can be used to predict the mode of action of these compounds as inhibitors against specific enzyme active sites . The structure-activity relationship is a key aspect of molecular analysis, where minor changes in the scaffold or substituents can lead to significant changes in biological activity .
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions depending on their functional groups. For instance, the N-alkylation of the sulfonamide moiety can lead to the design of selective ligands for receptors such as the 5-HT7 receptor or multifunctional agents with a polypharmacological profile . The reactivity of these compounds is essential for their potential therapeutic applications, especially in the treatment of complex diseases.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compounds. For example, the introduction of aryl sulfonylurea moieties into 2,4-thiazolidinediones has been shown to confer antihyperglycemic activity . The antimicrobial activity of sulfonamides can also be affected by the presence of specific scaffolds, such as 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid .
Wissenschaftliche Forschungsanwendungen
Sulfonamide Applications in Medicinal Chemistry
Sulfonamides in Drug Development
Sulfonamides have been integral to the development of various drugs due to their primary sulfonamide moiety, which is present in many clinically used drugs such as diuretics, carbonic anhydrase inhibitors (CAIs), and antiepileptics. Novel drugs that incorporate this group, including apricoxib and pazopanib, have shown significant antitumor activity. The versatility of sulfonamides in drug development is due to their ability to act on different biological targets, offering potential as selective antiglaucoma drugs, antitumor agents, and in treating other diseases (Carta, Scozzafava, & Supuran, 2012).
Antioxidant Activity
ABTS/PP Decolorization Assay
Sulfonamides have been studied in the context of antioxidant capacity assays, such as the ABTS/potassium persulfate decolorization assay. The interaction of sulfonamides with antioxidants highlights their potential in modulating oxidative processes, which is critical for developing treatments for oxidative stress-related conditions (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Pharmacological Effects
Broad Pharmacological Activities
Sulfonamides exhibit a wide range of pharmacological activities, including as oral diuretics, anticancer, antiepileptic, anti-inflammatory, and antimicrobial agents. This broad activity spectrum is partly due to their ability to competitively inhibit vitamin B synthesis in microorganisms, highlighting their utility in addressing various health conditions (El-Qaliei, El-Gaby, Ammar, Ali, Hussein, & Faraghally, 2020).
Environmental and Health Implications
Sulfonamides in the Environment
The presence of sulfonamides in the environment, mainly derived from agricultural activities, poses challenges due to their impact on microbial populations and potential health hazards. Research indicates that even small amounts of sulfonamides can cause significant environmental and health impacts, emphasizing the need for effective management and regulatory measures (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Wirkmechanismus
Target of Action
Compounds with a thiazole ring have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various targets in the body, leading to a range of effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been shown to have a wide range of effects on various biochemical pathways . For example, they can modulate proinflammatory cytokines and the catecholaminergic and serotonergic pathways .
Result of Action
For example, they can have antihyperalgesic effects in mice with neuropathic pain . They can also inhibit the growth of pancreatic cancer cells .
Action Environment
The solubility of thiazole derivatives can affect their bioavailability and efficacy . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Eigenschaften
IUPAC Name |
N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S2/c1-14-4-3-5-16(12-14)21-23-15(2)20(28-21)8-9-22-29(24,25)17-6-7-18-19(13-17)27-11-10-26-18/h3-7,12-13,22H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJCBBDEVCVLEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)CCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one](/img/structure/B2516449.png)


![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2516452.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2516457.png)


![1,5-Dimethyl-1h-pyrrolo[2,3-c]pyridin-7(6h)-one](/img/structure/B2516461.png)

![2-((6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2516464.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2516467.png)
![1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B2516470.png)
